molecular formula C9H6F3NS B13692288 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate

Cat. No.: B13692288
M. Wt: 217.21 g/mol
InChI Key: MAAKOFXQJBKGDU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate is a chemical building block of high interest in research and development, particularly in organic synthesis and materials science. Phenyl isothiocyanate derivatives are typically utilized as versatile intermediates for constructing more complex molecular architectures. The integration of the isothiocyanate functional group, which is highly reactive towards nucleophiles such as amines, enables the preparation of substituted thiourea derivatives . This reaction is a cornerstone in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, which are known to be used in the development of agrochemicals like herbicides . The presence of the robust trifluoromethyl group is a key structural feature, often employed in medicinal chemistry and drug discovery to influence a compound's metabolic stability, lipophilicity, and binding affinity . As a research tool, this compound facilitates the exploration of new chemical entities for potential applications in pharmaceutical and agricultural sciences. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, as related isothiocyanate compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and safety data sheets for related compounds should be consulted prior to use.

Properties

IUPAC Name

2-isothiocyanato-1-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAKOFXQJBKGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiocarbamate Formation from Aromatic Amines

The most prevalent approach involves the conversion of aromatic amines, such as 2-methyl-5-(trifluoromethyl)aniline, into their corresponding dithiocarbamate salts, followed by desulfurization to yield the isothiocyanate. This method is favored for its high yield and scalability.

Reaction Pathway:

$$
\text{ArNH}2 + \text{CS}2 + \text{Base} \rightarrow \text{ArNCS}2^- + \text{BaseH}^+
$$
$$
\text{ArNCS}
2^- \xrightarrow[\text{Desulfurizing reagent}]{} \text{ArNCS}
$$

Synthesis Procedure

  • Step 1: Formation of Dithiocarbamate Salt

    Aromatic amine (e.g., 2-methyl-5-(trifluoromethyl)aniline) is reacted with carbon disulfide (CS₂) in the presence of an inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction occurs in aqueous or mixed solvent systems, typically at room temperature or slightly elevated temperatures (20–40°C).

  • Step 2: Desulfurization to Isothiocyanate

    The in situ generated dithiocarbamate salt is then treated with a desulfurizing reagent, commonly chlorinating agents like thiophosgene (CSCl₂), trichloromethanesulfenyl chloride (TCT), or alternative reagents such as p-toluenesulfonyl chloride (TsCl). The desulfurization step often involves cooling (0°C) to control reactivity and prevent side reactions.

Example:

A typical synthesis involves reacting 2-methyl-5-(trifluoromethyl)aniline with CS₂ and NaOH in water, followed by addition of TCT in dichloromethane (DCM). After stirring and basification, the product is isolated via extraction and purification, often by column chromatography.

Reaction Conditions and Yields

Parameter Conditions Yield (%) References
Base NaOH or K₂CO₃ in aqueous solution Room temp ,,
CS₂ equivalents 2–3 equivalents ,,
Desulfurizing reagent Thiophosgene or TCT in DCM 0°C–25°C ,,
Overall yield Up to 98% from aromatic amine ,

This method is advantageous because it avoids the use of highly toxic reagents like thiophosgene by employing alternative desulfurizing agents, thus enhancing safety.

Modern One-Pot Synthesis Approaches

In Situ Generation of Isothiocyanates

Recent advances have introduced one-pot protocols that streamline synthesis, reducing steps, time, and waste. These methods typically involve the in situ formation of dithiocarbamate salts followed by direct desulfurization, often under aqueous conditions.

Key Features:

  • Use of thiocarbonyl transfer reagents such as chlorothionoformate derivatives.
  • Desulfurization with reagents like TCT or thiourea derivatives.
  • Reaction conditions optimized for electron-deficient or hindered aromatic amines.

Specific Protocols

Research Findings:

  • The use of K₂CO₃ as the base significantly improves yields.
  • The overall process can reach yields of up to 98% under optimal conditions.
  • Reaction times are shortened, and environmental impact is minimized by avoiding solvents during the initial steps.

Data Summary

Parameter Conditions Yield (%) References
Base K₂CO₃ or NaOH Room temp ,,
Desulfurizing reagent TCT or alternative (e.g., TsCl) 0°C–25°C ,,
Solvent Dichloromethane, sometimes solvent-free ,,

Alternative Reagents and Methods

Use of Thiocarbonyl Transfer Reagents

Chlorothionoformate derivatives have been employed as thiocarbonyl transfer reagents, enabling high-yield synthesis of isothiocyanates from primary amines, including electron-deficient aromatic amines like 2-methyl-5-(trifluoromethyl)aniline. These reagents facilitate a one-pot process, reducing waste and reaction steps.

Desulfurization with Thiourea and Related Reagents

Thiourea and other sulfur transfer reagents have been used for desulfurization, often under reflux conditions, to produce the target isothiocyanate. However, these methods may generate more by-products and require extensive purification.

Summary of Key Findings and Comparative Analysis

Method Advantages Limitations Typical Yield (%) References
Conventional Dithiocarbamate + TCT High yields, scalable, well-understood Use of toxic reagents like thiophosgene, longer steps 85–98% ,,
One-pot Aqueous Protocol Shorter, environmentally friendly, high efficiency Sensitive to substrate electronic properties Up to 98% ,,
Thiocarbonyl Transfer Reagents Mild conditions, broad substrate scope Costly reagents, limited availability Variable
Alternative Desulfurization (Thiourea) Cost-effective, simple setup Lower selectivity, more by-products 60–85%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Thioureas: Formed by reaction with amines.

    Thiocarbamates: Formed by reaction with alcohols.

    Sulfonyl Derivatives: Formed by oxidation.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its ability to react with amino groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electrophilicity: The trifluoromethyl group at the 5-position strongly withdraws electrons, increasing the electrophilicity of the isothiocyanate group (-N=C=S). However, substituents at the 2-position modulate this effect: Fluoro (): Further enhances electrophilicity due to its inductive electron-withdrawing nature, enabling rapid nucleophilic attacks (e.g., in imidazole synthesis). Chloro (): Similar to fluoro but with slightly lower electronegativity; however, its larger atomic size may improve stability in certain solvents.
  • Steric Effects : The methyl group introduces steric hindrance, which may limit access to the isothiocyanate group in bulky reaction environments. In contrast, the smaller F and Cl substituents minimize such effects .

Analytical Data Comparison

Parameter 2-Methyl-5-CF₃ Analog 2-Fluoro-5-CF₃ Analog 2-Chloro-5-CF₃ Analog
Molecular Weight ~235 g/mol (calculated) 627.5 g/mol (product derivative) 238.5 g/mol (calculated)
LC/MS Retention Not reported 2.79 min Not reported
NMR Shifts Anticipated δ 7.2–8.1 (Ar-H) δ 7.34–8.41 (Ar-H) Similar to fluoro analog

Biological Activity

2-Methyl-5-(trifluoromethyl)phenyl isothiocyanate (MFTPI) is an organic compound notable for its unique molecular structure, featuring a trifluoromethyl group attached to a phenyl ring with a methyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial properties, and modulation of inflammatory responses.

  • Molecular Formula : C₉H₆F₃N₁S
  • Molecular Weight : Approximately 217.209 g/mol
  • Physical State : Clear yellow liquid, moisture-sensitive, and hydrolyzes in water.

Anticancer Properties

Research indicates that isothiocyanates, including MFTPI, exhibit significant anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action typically involves the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Case Study : A study evaluated the effects of MFTPI on human cancer cell lines using the NCI-60 screening program. Results demonstrated that MFTPI had a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective cytotoxicity against several tested lines .

Antimicrobial Effects

MFTPI has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and fungi, potentially making it useful in developing new antimicrobial agents.

  • Research Findings : In vitro tests showed that MFTPI inhibited the growth of various pathogenic bacteria, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

The compound has been studied for its effects on inflammation and oxidative stress. Isothiocyanates are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

  • Mechanism : MFTPI may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation in cellular models.

Interaction with Biological Molecules

MFTPI interacts with various biological molecules, leading to significant biochemical effects. These interactions can result in enzyme inhibition and modulation of signaling pathways associated with cancer progression.

Interaction TypeBiological Effect
Enzyme InhibitionModulation of metabolic pathways
Cytokine ModulationReduction of inflammatory responses
Apoptosis InductionPromotion of programmed cell death in tumors

Structural Comparisons

MFTPI shares structural similarities with other isothiocyanates, which can influence its biological activity. Below is a comparison table highlighting notable compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanateC₉H₆ClF₃N₁SContains chlorine instead of methyl group
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanateC₉H₈F₃N₁SDifferent methyl positioning on the phenyl ring
3,5-Bis(trifluoromethyl)phenyl isothiocyanateC₉H₂F₆N₁SFeatures two trifluoromethyl groups enhancing reactivity

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate, and how can reaction conditions be optimized?

The synthesis of aryl isothiocyanates typically involves reacting aryl amines with thiophosgene or its safer alternatives (e.g., carbon disulfide with iodine or sulfur monochloride). For derivatives like 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate, a two-step approach is common:

  • Step 1 : Prepare the aryl amine precursor (e.g., 2-Methyl-5-(trifluoromethyl)aniline) via nitration, alkylation, or trifluoromethylation of a parent aromatic compound.
  • Step 2 : Convert the amine to the isothiocyanate using thiophosgene in anhydrous dichloromethane under reflux (0–5°C, 2–4 hours). Alternatively, use carbon disulfide with iodine and a base (e.g., KOH) in dimethylformamide (DMF) to generate the intermediate dithiocarbamate, followed by acid hydrolysis .
    Optimization Tips :
  • Control temperature rigorously to avoid side reactions (e.g., thiourea formation).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or FT-IR for the disappearance of the NH₂ stretch (~3400 cm⁻¹) and emergence of the N=C=S stretch (~2050 cm⁻¹) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • FT-IR Spectroscopy : Confirm the isothiocyanate group via the characteristic N=C=S stretch at 2050–2100 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.4 ppm for substituted phenyl groups) and methyl/trifluoromethyl substituents (e.g., δ ~2.5 ppm for CH₃; CF₃ signals may split due to coupling with adjacent protons) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., m/z ~247 for C₉H₆F₃NS) and fragmentation patterns consistent with loss of NCS or CF₃ groups .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How can this compound be used to derivatize amino-functionalized surfaces for XPS/NEXAFS analysis?

2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate reacts selectively with primary amines (-NH₂) on surfaces (e.g., amino siloxane-modified silicon or gold substrates).
Methodology :

Surface Activation : Clean the substrate (e.g., plasma treatment for SiO₂) and functionalize with (3-aminopropyl)triethoxysilane (APTES).

Derivatization : Immerse the substrate in a 1–5 mM solution of the isothiocyanate in anhydrous DMF at 25°C for 12–24 hours.

Analysis : Use XPS to detect sulfur (S 2p, ~164 eV) and fluorine (F 1s, ~689 eV) signals, confirming successful coupling. NEXAFS can reveal orientation of the aromatic ring via π* resonances .
Note : Hydrolysis-prone surfaces require inert conditions; excess reagent must be removed via sonication in ethanol .

Advanced: What are the stability considerations for long-term storage of this compound?

  • Moisture Sensitivity : The N=C=S group hydrolyzes in water to form thioureas. Store under argon in sealed vials with molecular sieves (3Å) .
  • Temperature : Stable at –20°C for >1 year; avoid repeated freeze-thaw cycles.
  • Light : Protect from UV exposure to prevent photolytic decomposition (observe amber glassware).
    Validation : Periodically check purity via NMR or FT-IR; degradation products (e.g., NH₂ groups) appear as new peaks at ~3300 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or isotopic patterns (e.g., ¹³C satellites for CF₃ groups).
Troubleshooting Steps :

Reproduce Conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.

Spiking Experiments : Add a known reference compound (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to confirm peak assignments .

High-Resolution MS : Use HR-MS to distinguish between isobaric fragments (e.g., C₉H₆F₃NS vs. C₁₀H₅F₃NO) .

Advanced: What catalytic applications exist for thioureas derived from this compound?

Thioureas synthesized from 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate (e.g., by reaction with chiral amines) serve as hydrogen-bond-donor catalysts in asymmetric reactions:

  • Example : Catalyze Henry reactions (nitroaldol) between aldehydes and nitroalkanes.
    Protocol :

Synthesize the thiourea catalyst by reacting the isothiocyanate with a chiral amine (e.g., (R)-1-phenylethylamine) in THF at 0°C.

Optimize enantioselectivity by varying solvent (toluene > CH₂Cl₂) and temperature (–40°C to RT).

Monitor conversion via ¹⁹F NMR (CF₃ group as a reporter) .

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